3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Substitution with 2,5-Dimethoxyphenyl Group:
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, typically using dimethylamine.
Incorporation of the Furan-2-yl Group: The furan-2-yl group is attached through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl and furan-2-yl groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl and furan-2-yl groups may play a role in binding to these targets, while the pyrazole core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thien-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The unique combination of functional groups in 3-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24(2)18(20-7-6-10-29-20)13-22-21(26)17-12-16(23-25(17)3)15-11-14(27-4)8-9-19(15)28-5/h6-12,18H,13H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBQYFZNOVRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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